Diethyl pentan-2-ylidenepropanedioate
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Overview
Description
Diethyl pentan-2-ylidenepropanedioate is an organic compound with the molecular formula C12H20O4This compound is characterized by its unique structure, which includes a pentan-2-ylidene group attached to the central carbon of the propanedioate moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl pentan-2-ylidenepropanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with a suitable alkyl halide. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as 2-bromopentane, to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl pentan-2-ylidenepropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-carbon position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium ethoxide) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Alkylated derivatives of diethyl malonate.
Scientific Research Applications
Diethyl pentan-2-ylidenepropanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl pentan-2-ylidenepropanedioate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its ester groups can undergo hydrolysis to release carboxylic acids, which may participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor to diethyl pentan-2-ylidenepropanedioate, used in similar synthetic applications.
Diethyl ethylidenemalonate: Another derivative of malonic acid with different alkyl substitution.
Diethyl benzylidenemalonate: A compound with a benzylidene group instead of a pentan-2-ylidene group.
Uniqueness
This compound is unique due to its specific alkyl substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specialized organic compounds and materials .
Properties
CAS No. |
18795-91-0 |
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Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
diethyl 2-pentan-2-ylidenepropanedioate |
InChI |
InChI=1S/C12H20O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h5-8H2,1-4H3 |
InChI Key |
LFJWMURFTGKOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=C(C(=O)OCC)C(=O)OCC)C |
Origin of Product |
United States |
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